![molecular formula C5H3BrN2S B2982080 3-Bromoimidazo[5,1-B]thiazole CAS No. 1279721-68-4](/img/structure/B2982080.png)

3-Bromoimidazo[5,1-B]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

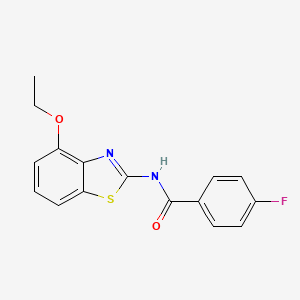

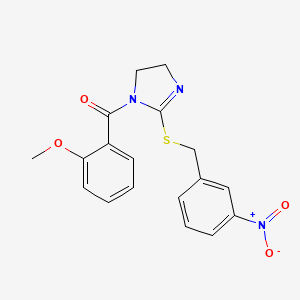

“3-Bromoimidazo[5,1-B]thiazole” is a chemical compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of thiazole derivatives, which include “this compound”, often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . More research is needed to provide a detailed synthesis process for this specific compound.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered aromatic heterocycle . The thiazole ring is planar and its aromaticity is characterized by significant pi-electron delocalization .

Chemical Reactions Analysis

Thiazoles, including “this compound”, exhibit a range of chemical reactivities. They can be protonated at the N3 position due to the lone pair of electrons available in nitrogen . The C2-positions are vulnerable to nucleophilic attack because of their electron-deficient nature .

Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 203.06 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Applications De Recherche Scientifique

Antibacterial and Anticancer Activities

Benzimidazole derivatives, including those related to 3-Bromoimidazo[5,1-b]thiazole structures, have been synthesized and evaluated for their potential as clinical drugs. These derivatives exhibit significant antibacterial activities against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, they demonstrate notable efficiency in inhibiting tumor cells, specifically against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells, suggesting their utility in developing anticancer therapies (Khalifa et al., 2018).

Antiparasitic Activity

Thiazole derivatives, which are structurally related to this compound, have shown potent antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds inhibit the cruzain protease, essential for the parasite's survival, and induce irreversible morphological changes leading to the parasite's death (Gomes et al., 2016).

Herbicide Resistance in Transgenic Plants

Research has also explored the use of genes encoding specific enzymes capable of detoxifying herbicides, such as bromoxynil, to confer herbicide resistance to transgenic plants. This strategy involves the integration of bacterial genes into plant genomes, offering a novel approach to managing herbicide resistance in agriculture (Stalker et al., 1988).

Anticancer Evaluation

Imidazo[2,1-b][1,3,4]-thiadiazole derivatives have been synthesized and assessed for their anticancer potential. These compounds exhibit significant activity against various cancer cell lines, including kidney, prostate, colon cancer, and leukemia, highlighting their potential as novel anticancer agents (Potikha & Brovarets, 2020).

Safety and Hazards

The safety data sheet for “3-Bromoimidazo[5,1-B]thiazole” indicates that it should be stored in a refrigerator . It has a GHS07 pictogram, with hazard statements H302, H315, H319, H335, and precautionary statement P261 . More detailed safety and hazard information should be obtained from the manufacturer or supplier.

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which include 3-bromoimidazo[5,1-b]thiazole, have been studied for their potential biological activities .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can have a wide range of effects on various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 20306 .

Result of Action

It is known that thiazole derivatives can have a wide range of effects on various biological systems .

Action Environment

It is known that the compound should be stored in a refrigerator and shipped at room temperature .

Analyse Biochimique

Biochemical Properties

Thiazoles, a class of compounds to which 3-Bromoimidazo[5,1-B]thiazole belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . It is possible that this compound may have similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Propriétés

IUPAC Name |

3-bromoimidazo[5,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-4-2-9-5-1-7-3-8(4)5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSDZCXZVRYTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N(C=N1)C(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2982017.png)

![N,N-diisopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982018.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2982019.png)